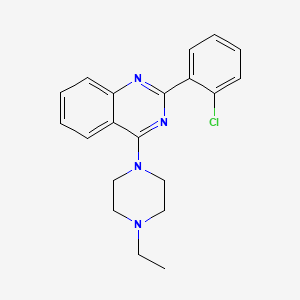
2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline is a synthetic organic compound that belongs to the quinazoline class of heterocyclic compounds. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a 2-chlorophenyl group and a 4-ethylpiperazin-1-yl group attached to the quinazoline core. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline core.
Attachment of the 4-Ethylpiperazin-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can lead to various substituted quinazoline derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
- 2-(2-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)quinazoline
- 2-(2-Chlorophenyl)-4-(4-isopropylpiperazin-1-yl)quinazoline
Uniqueness
2-(2-Chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline is unique due to the presence of the 4-ethylpiperazin-1-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21ClN4 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H21ClN4/c1-2-24-11-13-25(14-12-24)20-16-8-4-6-10-18(16)22-19(23-20)15-7-3-5-9-17(15)21/h3-10H,2,11-14H2,1H3 |
InChI Key |
JYQSOZQQJFNJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11185138.png)
![10-(1,3-benzodioxol-5-yl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11185145.png)
![7-(4-bromophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11185149.png)
![7-[4-(benzyloxy)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11185151.png)
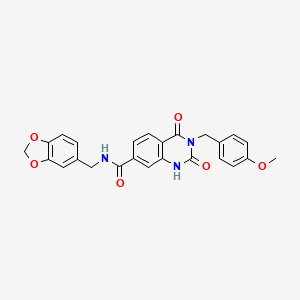
![Ethyl 4-amino-3-[(2-ethoxyphenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11185160.png)
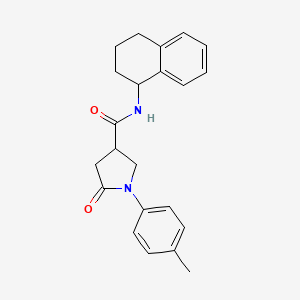
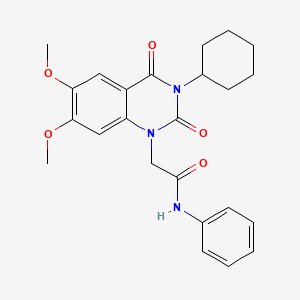
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11185172.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11185180.png)
![2-(benzylsulfanyl)-N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11185184.png)
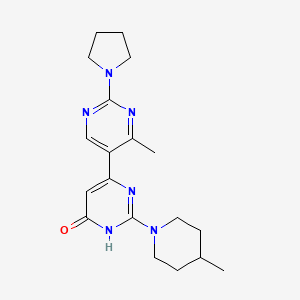
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11185205.png)
![N-[2-ethyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-4-methoxybenzamide](/img/structure/B11185218.png)
